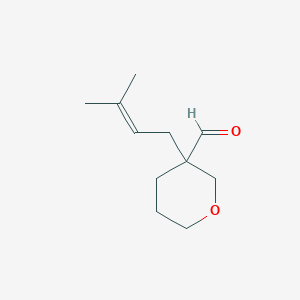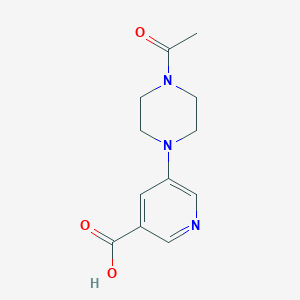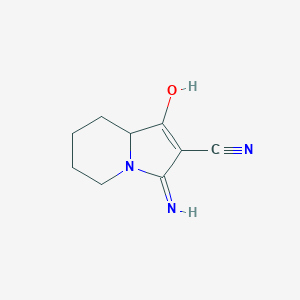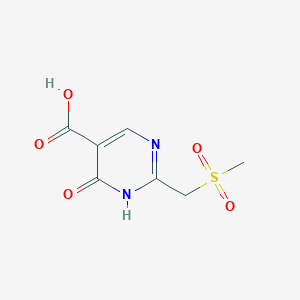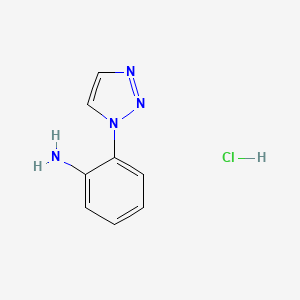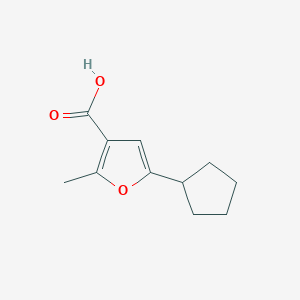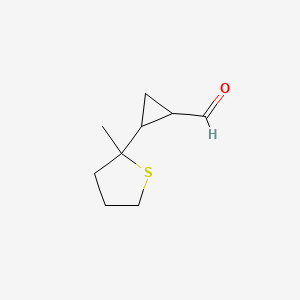
(3-Bromothiophen-2-yl)methanesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromothiophen-2-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4BrClO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methanesulfonyl chloride typically involves the bromination of thiophene followed by sulfonylation. One common method is as follows:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
(3-Bromothiophen-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Conditions typically involve a base such as sodium hydroxide or potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base like potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products
Substitution Products: Depending on the nucleophile, products can include (3-substituted-thiophen-2-yl)methanesulfonyl derivatives.
Coupling Products: Products include biaryl compounds when coupled with aryl boronic acids.
科学的研究の応用
(3-Bromothiophen-2-yl)methanesulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of (3-Bromothiophen-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form covalent bonds with various substrates. This reactivity is due to the electron-withdrawing effects of the bromine and sulfonyl chloride groups, which make the thiophene ring more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
- (3-Bromothiophen-2-yl)methanesulfonyl fluoride
- (2-Bromothiophen-3-yl)methanesulfonyl chloride
Uniqueness
(3-Bromothiophen-2-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
特性
分子式 |
C5H4BrClO2S2 |
|---|---|
分子量 |
275.6 g/mol |
IUPAC名 |
(3-bromothiophen-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4BrClO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2 |
InChIキー |
XDHXXYUBTUXPGW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1Br)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


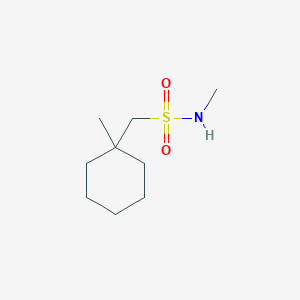
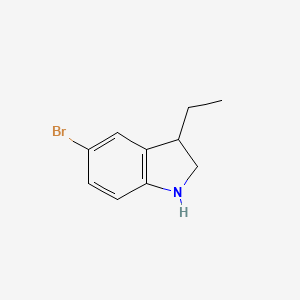
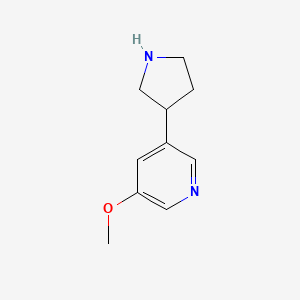
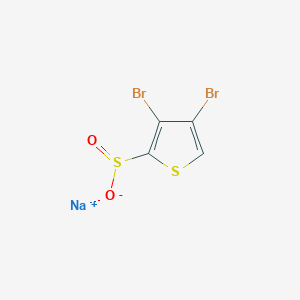
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)

